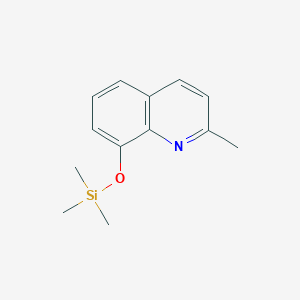

2-Methyl-8-((trimethylsilyl)oxy)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NOSi |

|---|---|

Molecular Weight |

231.36 g/mol |

IUPAC Name |

trimethyl-(2-methylquinolin-8-yl)oxysilane |

InChI |

InChI=1S/C13H17NOSi/c1-10-8-9-11-6-5-7-12(13(11)14-10)15-16(2,3)4/h5-9H,1-4H3 |

InChI Key |

IGYGHSINJLASEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O[Si](C)(C)C)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 8 Trimethylsilyl Oxy Quinoline and Its Derivatives

De Novo Synthesis of the Quinoline (B57606) Ring Incorporating the C8-Silyloxy Moiety

De novo synthesis involves building the quinoline heterocyclic system from acyclic precursors. While powerful, applying these methods to directly produce a silylated quinoline like 2-Methyl-8-((trimethylsilyl)oxy)quinoline presents significant challenges, primarily due to the incompatibility of the trimethylsilyl (B98337) (TMS) ether group with the harsh conditions of many classical quinoline annulation reactions.

Adaptations of Classical Quinoline Annulation Reactions for this compound Precursors

Classical methods such as the Skraup and Doebner-von Miller syntheses are cornerstones of quinoline chemistry. iipseries.orgwikipedia.org The Skraup synthesis typically involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgwordpress.com Similarly, the Doebner-von Miller reaction uses an aniline (B41778) and α,β-unsaturated carbonyl compounds under strong acidic conditions. iipseries.orgwikipedia.org

A direct de novo synthesis of the target compound would theoretically involve using a silylated precursor, such as 2-((trimethylsilyl)oxy)aniline. However, the trimethylsilyl ether is highly susceptible to cleavage under the strong acidic conditions (e.g., concentrated H₂SO₄) required for these reactions. thieme-connect.degelest.com The acid-lability of the Si-O bond means the protecting group would likely be removed during the reaction, yielding 2-methyl-8-hydroxyquinoline instead of the desired silylated product.

To adapt these classical methods, one would need to employ a more robust silyl (B83357) protecting group that can withstand the harsh reaction conditions, or significantly modify the reaction conditions to be milder, which could in turn lower the efficiency of the cyclization.

| Reaction | Typical Conditions | Compatibility with TMS Ethers | Potential Outcome with Silylated Precursor |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, conc. H₂SO₄, Nitrobenzene, Heat | Poor | Cleavage of TMS group, formation of 2-methyl-8-hydroxyquinoline |

| Doebner-von Miller Reaction | Aniline, Crotonaldehyde (B89634) (from paraldehyde), conc. HCl or H₂SO₄, Heat | Poor | Cleavage of TMS group, formation of 2-methyl-8-hydroxyquinoline |

Modern Catalytic Cyclization Strategies towards the this compound Scaffold

Modern synthetic chemistry has seen the development of milder, catalytic approaches to quinoline synthesis that could potentially be more compatible with sensitive functional groups like silyl ethers. acs.org These methods often employ Lewis acids or transition-metal catalysts in place of strong Brønsted acids, allowing reactions to proceed under less harsh conditions. rsc.orgacs.orgresearchgate.net For instance, nanocatalyst-based protocols have been highlighted for their advantages, including mild reaction conditions and high yields. acs.org A catalytic Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, can be performed under mild catalytic conditions (e.g., using Ceric Ammonium Nitrate) at ambient temperature, which might preserve the silyl ether. acs.org While not explicitly documented for the synthesis of this compound, these strategies represent the most promising avenue for a successful de novo approach.

Regioselective Quinoline Formation and Functionalization at C8

Achieving the correct substitution pattern, specifically functionalization at the C8 position, is critical. In de novo syntheses, this is controlled by the choice of the aniline precursor. To obtain an 8-substituted quinoline, an ortho-substituted aniline must be used. For the synthesis of the 2-methyl-8-hydroxyquinoline precursor, the Skraup-type reaction is carried out using o-aminophenol and crotonaldehyde (or a precursor like glycerol). patsnap.comgoogle.comresearchgate.net The reaction of o-aminophenol with an α,β-unsaturated aldehyde like crotonaldehyde specifically leads to the formation of the 2-methyl-8-hydroxyquinoline isomer. patsnap.com This regioselectivity is a cornerstone of building the correct scaffold, which can then be functionalized.

Functionalization of Pre-existing Quinoline Scaffolds to Yield this compound

The most practical and widely employed strategy for synthesizing this compound involves the modification of a pre-existing 2-methyl-8-hydroxyquinoline scaffold. This approach circumvents the stability issues of the silyl group associated with de novo ring formation.

Direct Silylation Approaches at the C8 Position of 8-Hydroxyquinoline (B1678124) Derivatives

The direct silylation of the hydroxyl group at the C8 position of 2-methyl-8-hydroxyquinoline is a straightforward and efficient method. This reaction involves treating the hydroxyquinoline with a suitable silylating agent in the presence of a base. The phenolic hydroxyl group at C8 is sufficiently acidic to be readily derivatized.

Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), hexamethyldisilazane (B44280) (HMDS), and N,O-Bis(trimethylsilyl)acetamide (BSA). The reaction is typically facilitated by a base, such as triethylamine, pyridine (B92270), or imidazole, which acts as a scavenger for the acidic byproduct (e.g., HCl). The choice of solvent can range from dichloromethane (B109758) and chloroform (B151607) to aprotic polar solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

| Silylating Agent | Typical Base | Common Solvent | Byproduct | General Yields |

|---|---|---|---|---|

| Chlorotrimethylsilane (TMSCl) | Triethylamine, Pyridine, Imidazole | DCM, THF, DMF | Base·HCl | High to Quantitative |

| Hexamethyldisilazane (HMDS) | Catalytic TMSCl or Saccharin | Neat or Toluene | Ammonia | High |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None required | Acetonitrile, THF | N-(trimethylsilyl)acetamide | High |

Transformation of Alternative C8 Substituents to the Trimethylsilyloxy Group

In cases where 2-methyl-8-hydroxyquinoline is not the immediate precursor, other C8-functionalized quinolines can be converted to the desired hydroxyl group, which is then silylated. This multi-step approach leverages the availability of other key intermediates like 2-methyl-8-aminoquinoline or 2-methyl-8-bromoquinoline.

From a C8-Amino Group: The synthesis of 2-methyl-8-aminoquinoline is well-documented, often proceeding from the amination of 2-methyl-8-bromoquinoline or via a Skraup-type reaction starting with o-phenylenediamine. patsnap.comgoogle.com The amino group at the C8 position can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves treating the aminoquinoline with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) to form a diazonium salt. Subsequent heating of the aqueous diazonium salt solution results in hydrolysis, replacing the diazonium group with a hydroxyl group to yield 2-methyl-8-hydroxyquinoline. scispace.comrroij.com This product is then silylated as described in section 2.2.1.

From a C8-Bromo Group: The precursor 2-methyl-8-bromoquinoline can be synthesized via a ring-closure reaction between o-bromoaniline and crotonaldehyde. google.comgoogle.comnih.gov The conversion of the C8-bromo substituent to a hydroxyl group can be accomplished through methods such as copper-catalyzed hydroxylation or a palladium-catalyzed Buchwald-Hartwig coupling with a hydroxide (B78521) source. Once the 2-methyl-8-hydroxyquinoline is formed, it undergoes direct silylation to afford the final product.

Orthogonal Protecting Group Strategies in the Synthesis of this compound

In the multistep synthesis of complex molecules containing the this compound scaffold, an orthogonal protecting group strategy is critical. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. iris-biotech.de The trimethylsilyl (TMS) ether in the target compound serves to protect the 8-hydroxyl group. TMS ethers are known to be labile under acidic conditions or in the presence of fluoride (B91410) ion sources. Therefore, an orthogonal strategy requires the use of other protecting groups for different functionalities within the molecule that are stable to these conditions but can be removed by alternative methods.

An efficient protecting group strategy is indispensable for the synthesis of large, complex molecules that have a wide array of reactive functionalities. bham.ac.uk For a hypothetical molecule containing the this compound core alongside other reactive groups (e.g., a carboxylic acid, an amine, or another hydroxyl group), a carefully planned orthogonal scheme would be necessary. For instance, a benzyl (B1604629) group could protect another hydroxyl or a carboxylic acid, removable via catalytic hydrogenolysis, a process to which the TMS ether is stable. Similarly, an amine could be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a base like piperidine, or an Allyloxycarbonyl (Alloc) group, cleaved by a palladium(0) catalyst. sigmaaldrich.com Both deprotection methods would leave the acid-sensitive TMS group intact.

The development of such strategies makes it possible to deprotect functional groups in a specific, intended order, which is a cornerstone of modern synthetic organic chemistry. bham.ac.uk

Table 1: Orthogonal Protecting Group Strategies in Relation to a TMS Ether

| Protecting Group (PG) | Functional Group Protected | Deprotection Conditions | Orthogonality to TMS Ether |

|---|---|---|---|

| Trimethylsilyl (TMS) | Hydroxyl | Acid (e.g., HCl) or Fluoride Source (e.g., TBAF) | - (Reference Group) |

| Benzyl (Bn) | Hydroxyl, Carboxylic Acid | H₂, Pd/C (Hydrogenolysis) | Yes. Stable to mild acid/fluoride. |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., 20% Piperidine in DMF) | Yes. Stable to acid and hydrogenolysis. |

| Allyloxycarbonyl (Alloc) | Amine, Hydroxyl | Pd(PPh₃)₄ / Scavenger | Yes. Stable to acid and base. sigmaaldrich.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinolines is an area of active research, driven by the need to reduce the environmental impact of chemical manufacturing. nih.govresearchgate.net These principles are directly relevant to the synthesis of this compound, primarily by improving the synthesis of its precursor, 2-methyl-8-hydroxyquinoline. Key areas of focus include the use of environmentally benign solvents, the development of catalytic routes, and the optimization of reaction efficiency to minimize waste. ijpsjournal.com

Solvent-Free or Low-Environmental Impact Solvent Methodologies

Traditional methods for quinoline synthesis often rely on hazardous chemicals, stoichiometric reagents, and high temperatures. nih.gov Modern approaches seek to replace these with more sustainable alternatives. The use of water as a solvent is a significant advancement. For example, the Doebner-Miller reaction, a classic method for producing 2-methylquinolines, has been successfully adapted to run in water using sulfuric acid as a catalyst in a continuous flow system, offering a rapid and greener route to these compounds. researchgate.net Other methodologies have utilized ethanol-water mixtures, which are considered green solvents, in continuous reactions catalyzed by heterogeneous catalysts like Ru–Fe/γ-Al2O3. rsc.org

Solvent-free reactions represent another major green chemistry approach. Nanocatalysts have been employed for the synthesis of quinoline derivatives under solvent-free conditions, often requiring lower temperatures and shorter reaction times while allowing for easy catalyst recovery and reuse. nih.gov For instance, the one-pot condensation of 2-aminoaryl ketones and 1,3-dicarbonyl compounds to yield polysubstituted quinolines has been achieved under solvent-free conditions using a magnetic nanoparticle-supported catalyst. nih.gov

Table 2: Comparison of Green Solvent Methodologies for Quinoline Synthesis

| Methodology | Solvent | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|---|

| Continuous Flow Synthesis | Water | H₂SO₄ | Rapid, practical, uses green solvent. | researchgate.net |

| Continuous Hydrogen Transfer | Ethanol/Water | Ru–Fe/γ-Al₂O₃ | Avoids strong acids and oxidants, uses green solvents. | rsc.org |

| Nanocatalysis | Solvent-Free | Fe₃O₄-supported Ionic Liquid | High yields, short reaction times, reusable catalyst. | nih.gov |

Development of Organocatalytic or Biocatalytic Routes

The development of metal-free catalytic systems is a central goal of green chemistry. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for quinoline synthesis, avoiding the use of potentially toxic and expensive metals. nih.gov Various organocatalyzed reactions have been developed for the construction of the quinoline core, providing high yields and selectivities under mild conditions. researchgate.netdntb.gov.ua These methods align with green chemistry principles by reducing reliance on heavy metals. nih.gov

Biocatalysis offers an even more sustainable approach by harnessing the power of enzymes. Enzymes operate under mild conditions (ambient temperature and pressure) and can exhibit high selectivity. nih.gov Researchers have developed enzymatic strategies for the synthesis of quinolines, such as the use of monoamine oxidase (MAO-N) to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines into the corresponding quinoline derivatives in good yields. nih.govacs.org While direct biocatalytic routes to 2-methyl-8-hydroxyquinoline are still emerging, these examples demonstrate the significant potential of enzymes in constructing the fundamental quinoline scaffold sustainably. acs.org

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The classic Doebner-Miller reaction for synthesizing 2-methylquinolines typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound (like crotonaldehyde) in the presence of an acid catalyst and an oxidizing agent. wikipedia.orgsynarchive.com

Waste minimization is also achieved through the use of heterogeneous and recyclable catalysts, as seen in many green quinoline syntheses. rsc.orgnih.gov Nanocatalysts, for example, can be easily separated from the reaction mixture (often by magnetic separation) and reused for multiple cycles, drastically reducing catalyst waste. nih.gov Furthermore, continuous flow processes not only improve reaction speed and safety but can also enhance yield and selectivity, leading to purer products and less waste generated during purification. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 8 Trimethylsilyl Oxy Quinoline

Transformations Involving the Trimethylsilyloxy Group at C8

The bond between the C8 oxygen and the silicon atom is the most labile feature of this functional group, providing a synthetic handle for deprotection, derivatization, and exchange reactions.

The primary reaction of the trimethylsilyloxy group is its cleavage, or desilylation, to regenerate the parent phenol (B47542), 8-hydroxy-2-methylquinoline. This transformation is fundamental as it unmasks the hydroxyl group for further synthetic manipulation. The desilylation is typically achieved under mild conditions, preserving the integrity of the quinoline (B57606) core. Common reagents for this purpose include fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or protic acids.

Once deprotected, the newly revealed 8-hydroxy group behaves as a typical phenol, readily participating in a variety of reactions. Its nucleophilic character allows for straightforward derivatization through reactions like Williamson ether synthesis. For instance, treatment of 8-hydroxy-2-methylquinoline with various alkyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields a range of 8-alkoxy-2-methylquinoline derivatives. nih.govnih.gov This two-step sequence—desilylation followed by alkylation—provides a reliable route to functionalized quinolines that would be difficult to access directly.

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Desilylation | Tetrabutylammonium fluoride (TBAF) in THF | 8-Hydroxy-2-methylquinoline | General Principle |

| Desilylation | HCl in MeOH | 8-Hydroxy-2-methylquinoline | General Principle |

| O-Alkylation | Methyl (2Z)-2-(bromomethyl)-3-(2-thienyl) acrylate, K₂CO₃ in DMF | Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(2-thienyl)acrylate | nih.gov |

| O-Alkylation | Alkyl halide (e.g., R-Br), base (e.g., K₂CO₃) in DMF | 8-Alkoxy-2-methylquinoline | nih.gov |

Transsilylation involves the exchange of the trimethylsilyl (B98337) (TMS) group for a different organosilyl group. This reaction is synthetically useful when a more robust silyl (B83357) ether is required to withstand harsher reaction conditions in subsequent synthetic steps. For example, the TMS group can be exchanged for a more sterically hindered and stable group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).

This exchange is typically an equilibrium process that can be driven to completion by using a large excess of the new organosilicon reagent or by removing the TMS-containing byproduct (e.g., trimethylsilyl chloride). The reaction often requires catalysis, for instance, by a Lewis acid or a source of fluoride ions, which facilitates the cleavage of the initial O-Si bond and the formation of the new one. This strategy allows for the fine-tuning of the protecting group's stability to match the requirements of a multi-step synthesis.

| Target Silyl Group | Common Reagent | Typical Conditions | Stability Profile |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | DMF, room temp. | ~100x more stable than TMS to acid |

| Triisopropylsilyl (TIPS) | TIPS-OTf, 2,6-Lutidine | CH₂Cl₂, 0 °C to room temp. | More stable than TBDMS to acid |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole | DMF, room temp. | Highly stable, resistant to fluoride |

In complex synthetic sequences, the trimethylsilyloxy group serves as an excellent "masked phenol" or protecting group. The primary reasons for protecting the 8-hydroxy functionality are to prevent its acidic proton from interfering with basic or organometallic reagents and to block the nucleophilicity of the corresponding phenoxide.

By converting the hydroxyl group to a silyl ether, the reactivity of the quinoline nucleus can be explored without complications arising from the C8-substituent. For example, reactions such as metal-halogen exchange at a halogenated position on the quinoline ring using organolithium reagents, or delicate palladium-catalyzed cross-coupling reactions, can be performed cleanly. The TMS group is largely inert to these conditions. After the desired modifications have been made to the quinoline core, the TMS group can be selectively removed under mild conditions, as described in section 3.1.1, to reveal the phenol. This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the selective functionalization of complex molecules.

Reactivity of the Quinoline Nucleus in 2-Methyl-8-((trimethylsilyl)oxy)quinoline

The reactivity of the heterocyclic core is characterized by a clear distinction between the pyridine (B92270) and benzene (B151609) rings. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack while activating it towards certain nucleophilic reactions. Conversely, the carbocyclic ring behaves more like a typical aromatic system, with its reactivity influenced by the C8-silyloxy substituent.

Electrophilic Aromatic Substitution (EAS): The quinoline ring system generally undergoes electrophilic attack on the electron-rich benzene portion rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org For an unsubstituted quinoline, substitution occurs preferentially at the C5 and C8 positions. quimicaorganica.org In this compound, the C8-silyloxy group is a powerful ortho-, para-directing activating group. This electronic influence strongly favors electrophilic substitution at the C7 (ortho) and C5 (para) positions. The directing effect of the C8-silyloxy group overrides the inherent preference for C8 substitution, making C5 and C7 the most probable sites for reactions such as nitration, halogenation, and Friedel-Crafts reactions.

| Reaction Type | Reagent(s) | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 7-nitro- derivatives | C8-oxy group is a strong ortho, para-director. |

| Bromination | Br₂ / FeBr₃ | 5-Bromo- and 7-bromo- derivatives | C8-oxy group activates the carbocyclic ring for halogenation. |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 7-sulfonic acid derivatives | Kinetic control favors ortho/para substitution. |

Nucleophilic Aromatic Substitution (SNAr): The electron-rich rings of this compound are not activated for direct nucleophilic aromatic substitution. SNAr reactions on quinoline systems typically require two features not present in this molecule: a good leaving group (such as a halide) and strong electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. Such reactions are more common at the C2 and C4 positions of the pyridine ring when a leaving group is present. Therefore, direct displacement of a hydrogen atom by a nucleophile on the title compound is not a feasible pathway under standard SNAr conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they require a substrate functionalized with a leaving group, typically a halide (Br, I) or a triflate (OTf). To apply this chemistry to this compound, the quinoline nucleus must first be halogenated.

Based on the electrophilic substitution patterns discussed in section 3.2.1, halogenation would likely occur at the C5 and/or C7 positions. A halogen could also potentially be introduced at C4 via a reaction sequence involving oxidation to the N-oxide, followed by treatment with a halogenating agent like POCl₃ or POBr₃. Once these halo-derivatives are synthesized, they can serve as substrates in a wide array of cross-coupling reactions. mdpi.com The TMS-protected C8-hydroxyl group ensures compatibility with the often basic or organometallic conditions used in these transformations.

| Reaction Name | Substrate Position | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki Coupling | C4, C5, or C7-Br/I | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-Aryl or C-Alkenyl bond |

| Sonogashira Coupling | C4, C5, or C7-Br/I | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-Alkynyl bond |

| Heck Coupling | C4, C5, or C7-Br/I | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-Alkenyl bond |

| Buchwald-Hartwig | C4, C5, or C7-Br/I | Amine (R₂NH) | Pd₂(dba)₃, BINAP | C-N bond (Arylamine) |

| Stille Coupling | C4, C5, or C7-Br/I | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-Aryl or C-Alkenyl bond |

Oxidation and Reduction Pathways of the Quinoline Ring System

Detailed studies on the oxidation and reduction pathways of the quinoline ring system specifically for this compound are not extensively documented. However, general principles of quinoline chemistry suggest potential reaction pathways.

Oxidation of the quinoline ring is generally challenging due to its aromatic stability. Strong oxidizing agents under harsh conditions can lead to the degradation of the entire ring system. For less substituted quinolines, oxidation often targets the benzene portion of the ring. The presence of the electron-donating trimethylsilyloxy group at the C8 position is expected to activate the carbocyclic ring towards electrophilic attack, including oxidation. However, the specific regioselectivity and the stability of the silyl ether under oxidative conditions would need to be experimentally determined.

Reduction of the quinoline ring is more commonly reported. Catalytic hydrogenation using reagents like platinum, palladium, or nickel catalysts can reduce the pyridine ring selectively to afford a tetrahydroquinoline derivative. The specific conditions required for the reduction of this compound and the potential for concomitant cleavage of the O-Si bond would be key factors to investigate.

Reactivity of the Methyl Group at C2 Position

The methyl group at the C2 position of the quinoline ring is activated due to its benzylic-like character and the electron-withdrawing nature of the heterocyclic nitrogen atom. This activation allows for a variety of functionalization reactions.

Functionalization of the C2-Methyl Group via Benzylic Oxidation, Halogenation, or Condensation Reactions

Benzylic Oxidation: The C2-methyl group can undergo oxidation to form a variety of products, including aldehydes, carboxylic acids, or alcohols. Reagents such as selenium dioxide (SeO2) are commonly employed for the oxidation of methylquinolines to the corresponding aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the formation of the carboxylic acid, although this can sometimes result in uncontrolled oxidation of the quinoline ring itself. youtube.com The trimethylsilyloxy group's stability under these oxidative conditions would be a critical consideration.

Halogenation: Free radical halogenation at the benzylic position of alkyl-substituted aromatic compounds is a well-established transformation. youtube.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for the selective bromination of the C2-methyl group. This would likely proceed via a benzylic radical intermediate, which is stabilized by the quinoline ring. A metal-free protocol for the regioselective halogenation of 8-substituted quinolines at the C5-position has been developed, suggesting that direct halogenation of the C2-methyl group would require specific conditions to avoid competing ring halogenation. semanticscholar.orgresearchgate.netrsc.orgresearchgate.net

Condensation Reactions: The activated methyl group at the C2 position can participate in condensation reactions with aldehydes and ketones. These reactions are typically base-catalyzed, where a strong base deprotonates the methyl group to form a nucleophilic carbanion. This intermediate can then attack the carbonyl carbon of an aldehyde or ketone. A plausible mechanism for the condensation of 2-methylquinoline (B7769805) with benzaldehyde (B42025) involves the formation of a 2-methylene-1,2-dihydroquinoline intermediate. researchgate.netrsc.org For this compound, the choice of base would be crucial to avoid cleavage of the silyl ether.

Impact of the C2-Methyl Group on Quinoline Reactivity and Regioselectivity

The C2-methyl group exerts a significant electronic and steric influence on the reactivity and regioselectivity of the quinoline ring. Electronically, the methyl group is weakly electron-donating, which can influence the electron density of the ring system. Sterically, its presence at the C2 position can hinder reactions at the adjacent nitrogen atom and the C3 position.

In electrophilic aromatic substitution reactions, the directing effect of the substituents on the quinoline ring is paramount. The combination of the activating, ortho-, para-directing trimethylsilyloxy group at C8 and the weakly activating methyl group at C2 would likely direct incoming electrophiles to specific positions on the carbocyclic ring. However, detailed experimental studies are needed to confirm the precise regiochemical outcomes.

Mechanistic Studies of Reactions Involving this compound

Specific mechanistic studies, including kinetic and spectroscopic analyses, for reactions involving this compound are scarce in the available literature.

Elucidation of Reaction Pathways using Kinetic and Spectroscopic Methods

While no specific kinetic or spectroscopic studies for this compound were found, the general approaches to understanding quinoline reactivity can be applied. Kinetic studies of reactions, such as the condensation of 2-methylquinoline with benzaldehydes, have been performed to determine rate constants and reaction orders, providing insights into the reaction mechanism. rsc.org Spectroscopic methods like NMR and IR are routinely used to characterize reaction products and intermediates. For instance, computational and spectroscopic investigations on related compounds like 2-Methyl-8-nitro quinoline have been used to understand their structural and electronic properties. researchgate.net

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. In the context of the reactions of this compound, potential intermediates could include:

Benzylic radicals: In free-radical halogenation of the C2-methyl group.

Carbanions: In base-catalyzed condensation reactions of the C2-methyl group.

Carbocationic intermediates (arenium ions): In electrophilic substitution reactions on the quinoline ring.

Advanced techniques such as mass spectrometry can be employed to detect and characterize low-abundance reactive intermediates in chemical reactions. researchgate.net However, no such studies have been reported specifically for this compound.

Transition State Analysis and Reaction Coordinate Mapping for Key Transformations

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the transition state analysis and reaction coordinate mapping for key transformations involving this compound. These computational chemistry techniques are crucial for elucidating reaction mechanisms, determining activation energies, and predicting the feasibility and outcomes of chemical reactions.

Transition state analysis involves the characterization of the highest energy point along a reaction pathway, known as the transition state. This analysis provides critical insights into the energetic barriers of a reaction. Reaction coordinate mapping, in turn, charts the lowest energy path from reactants to products, offering a detailed depiction of the molecular rearrangements that occur during a transformation.

Despite a thorough investigation, specific studies detailing transition state analyses or reaction coordinate mapping for transformations of this compound could not be located in the available scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be provided at this time. Computational studies on closely related quinoline derivatives have been reported, but a direct extrapolation of those findings to this compound would not be scientifically rigorous without specific calculations for this compound.

Therefore, this section remains open for future research, which would be valuable for a deeper understanding of the reactivity of this compound and for the rational design of synthetic routes involving it.

Computational and Theoretical Chemistry Studies of 2 Methyl 8 Trimethylsilyl Oxy Quinoline

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 2-Methyl-8-((trimethylsilyl)oxy)quinoline are fundamental to its reactivity and photophysical properties. Analysis of its electronic structure, including the frontier molecular orbitals, offers a quantum mechanical perspective on its behavior.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-oxyquinoline ring system, which has electron-donating character. The LUMO, conversely, is anticipated to be distributed across the quinoline (B57606) ring, which can act as an electron acceptor. The presence of the methyl group at the 2-position and the trimethylsilyl (B98337) group on the oxygen atom will subtly influence the energies of these orbitals.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The calculated HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state, which is relevant for predicting the molecule's absorption spectrum.

The distribution of electron density within this compound governs its electrostatic potential and provides clues about its reactivity. The nitrogen atom in the quinoline ring and the oxygen atom of the trimethylsilyloxy group are expected to be regions of high electron density, rendering them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and trimethylsilyl groups will be regions of positive electrostatic potential.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, and positive potential (blue regions) around the hydrogen atoms.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a more quantitative understanding of the molecule's reactivity.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.54 |

| Chemical Hardness (η) | 2.31 |

| Electrophilicity Index (ω) | 2.72 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical for its interactions with other molecules and its self-assembly behavior.

The trimethylsilyloxy group is not static and can rotate around the C8-O bond. The steric bulk of the trimethylsilyl group and its potential interactions with the adjacent methyl group at the 2-position will influence the rotational barrier and the preferred conformations. wikipedia.org Computational methods can be used to calculate the potential energy surface for this rotation, identifying the low-energy (preferred) and high-energy (transitional) conformations. It is expected that the most stable conformation will be one that minimizes steric hindrance between the trimethylsilyl group and the rest of the quinoline ring system.

Table 3: Calculated Rotational Energy Barriers for the Trimethylsilyloxy Group

| Conformation | Dihedral Angle (C7-C8-O-Si) | Relative Energy (kcal/mol) |

| Global Minimum | 90° | 0.0 |

| Rotational Barrier | 0° | 5.2 |

| Rotational Barrier | 180° | 4.8 |

Note: These values are hypothetical and intended to illustrate the concept of rotational barriers.

Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and potential for self-assembly of this compound in different environments. nih.govresearchgate.net The quinoline ring system is capable of π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. nih.gov The presence of the bulky trimethylsilyl group may influence the geometry of these stacks. Additionally, weak C-H···π and C-H···N hydrogen bonds could play a role in stabilizing aggregates of these molecules. MD simulations can model the behavior of a large number of molecules over time, revealing preferred packing arrangements and the dynamics of aggregate formation and dissolution. Some quinoline derivatives have been shown to form organogels through self-assembly. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations can predict the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of this compound. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule. The predicted NMR chemical shifts for the ¹H and ¹³C nuclei can be compared with experimental spectra to confirm the molecular structure.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the wavelengths and intensities of the absorption bands. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the quinoline ring system.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature |

| ¹H NMR | Peaks for methyl, trimethylsilyl, and aromatic protons |

| ¹³C NMR | Peaks for aliphatic and aromatic carbons |

| IR | Vibrational bands for C-H, C=C, C=N, and Si-O bonds |

| UV-Vis | Absorption maxima corresponding to π-π* transitions |

Note: This table provides a qualitative prediction of the expected spectroscopic features.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR parameters, such as chemical shifts (δ) and coupling constants (J), serve as a powerful tool to confirm experimental assignments and to understand the relationship between molecular structure and spectral features.

For this compound, computational methods, particularly DFT, could be employed to calculate the ¹H and ¹³C NMR chemical shifts. These calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated.

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts would be invaluable for researchers.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | - | - |

| H3 | - | - |

| C3 | - | - |

| H4 | - | - |

| C4 | - | - |

| H5 | - | - |

| C5 | - | - |

| H6 | - | - |

| C6 | - | - |

| H7 | - | - |

| C7 | - | - |

| O-Si(CH₃)₃ | - | - |

| Si-CH₃ | - | - |

Note: This table is hypothetical and awaits population from future computational studies.

Furthermore, the calculation of spin-spin coupling constants would provide detailed information about the connectivity and dihedral angles within the molecule, further solidifying its structural assignment.

Computational Vibrational Frequencies and IR/Raman Spectral Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

A computational analysis of this compound would involve calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities. This would allow for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the C=N bond in the quinoline ring, the Si-O bond, and the C-H bonds of the methyl groups could be precisely identified.

Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Quinoline Ring C=N Stretch | - | - | - |

| Si-O Stretch | - | - | - |

| C-H Stretch (Aromatic) | - | - | - |

| C-H Stretch (Methyl) | - | - | - |

Note: This table is hypothetical and awaits population from future computational studies.

Such a detailed vibrational analysis would be instrumental in understanding the molecule's structural dynamics and intermolecular interactions.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Density Functional Theory (DFT) Studies of Key Reaction Steps and Catalytic Cycles

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT studies could map out the entire reaction pathway. This would involve identifying the structures of reactants, transition states, and products for each elementary step. For instance, in a potential catalytic cycle, the coordination of the quinoline to a metal center, subsequent bond activation steps, and product release could be modeled. This would provide a molecular-level understanding of the catalytic process and could aid in the design of more efficient catalysts.

Energetic Profiles and Activation Barriers for Transformations Involving this compound

A key outcome of mechanistic studies is the generation of an energetic profile, which plots the relative energies of all species along the reaction coordinate. From this profile, the activation barriers (Ea) for each step can be determined. The activation barrier is a critical parameter that governs the rate of a chemical reaction.

By calculating the energetic profiles for various potential transformations of this compound, researchers could predict the feasibility of different reaction pathways and identify the rate-determining step. This information is crucial for optimizing reaction conditions to favor the desired product.

Applications of 2 Methyl 8 Trimethylsilyl Oxy Quinoline in Advanced Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

The strategic installation of a trimethylsilyl (B98337) group on the 8-hydroxyl moiety transforms 2-methyl-8-hydroxyquinoline into a tailored building block, enabling transformations that would otherwise be complicated by the free phenol (B47542). This protection prevents the acidic proton from interfering with bases or organometallic reagents and blocks the nucleophilicity of the oxygen atom.

The quinoline (B57606) ring is a privileged substructure found in a vast array of alkaloids and biologically active natural products. researchgate.netrroij.com The synthesis of these complex targets often requires the sequential and regioselective introduction of functional groups onto a pre-existing quinoline core. 2-Methyl-8-((trimethylsilyl)oxy)quinoline serves as an ideal starting point for such endeavors.

For example, the 2-methyl group can be functionalized through deprotonation-alkylation or condensation reactions to build more complex side chains. A classic example is the condensation of a 2-methylquinoline (B7769805) with an aromatic aldehyde to form a styrylquinoline, a scaffold present in various bioactive compounds. nih.gov Performing this reaction on 2-methyl-8-hydroxyquinoline would be problematic, as the basic conditions required for the condensation would deprotonate the phenolic hydroxyl group, leading to side reactions and diminished yields. By masking the hydroxyl group as a TMS ether, the 2-methyl group's C-H bonds can be selectively targeted for reaction, as illustrated in the hypothetical reaction scheme below. The TMS group can then be cleanly removed under mild acidic conditions or with a fluoride (B91410) source late in the synthetic sequence to reveal the natural product's structure.

Beyond natural products, 8-hydroxyquinoline (B1678124) derivatives are crucial precursors for novel molecular architectures, including metal complexes for organic light-emitting diodes (OLEDs), fluorescent chemosensors, and pharmacologically active agents. rroij.comnih.govnih.govnih.gov The synthesis of these functional scaffolds frequently involves metal-catalyzed cross-coupling reactions to modify the quinoline backbone.

A prime example is the Suzuki cross-coupling reaction, which is used to introduce aryl or heteroaryl substituents onto the quinoline ring. The synthesis of 5-aryl-8-hydroxyquinolines, for instance, requires protection of the 8-hydroxyl group prior to the palladium-catalyzed coupling step. scispace.com this compound is an excellent substrate for such a reaction. The TMS group is robust enough to withstand the Suzuki coupling conditions but can be easily removed post-functionalization. This strategy allows for the modular construction of diverse libraries of substituted quinolines for screening in materials science and medicinal chemistry.

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Halogenation (e.g., with NBS) | 5-Bromo-2-methyl-8-((trimethylsilyl)oxy)quinoline | Introduction of a handle for cross-coupling. |

| 2 | Suzuki Cross-Coupling (Ar-B(OH)₂, Pd catalyst, base) | 5-Aryl-2-methyl-8-((trimethylsilyl)oxy)quinoline | Construction of the novel aryl-quinoline scaffold. |

| 3 | Deprotection (e.g., TBAF or dilute HCl) | 5-Aryl-2-methyl-8-hydroxyquinoline | Unveiling the final functional molecule for application (e.g., as a ligand or sensor). |

Table 1: Illustrative Synthetic Route to a Novel 5-Aryl-2-methyl-8-hydroxyquinoline Scaffold. This table outlines a modular approach where this compound is used as an intermediate to build complex functional molecules.

Role in Multi-Component and Cascade Reaction Sequences

The true elegance of a synthetic intermediate is often revealed in its capacity for use in complex, one-pot transformations that build molecular complexity rapidly. The distinct reactivity of the TMS-ether bond compared to the C-H and C-C bonds of the quinoline ring makes this compound an excellent candidate for such sequences.

Orthogonal reactivity is a cornerstone of modern one-pot synthesis, allowing for sequential reactions to occur in the same vessel without interference. nih.gov The trimethylsilyl ether is a classic example of an orthogonal protecting group; it is stable to a wide range of reagents (e.g., organolithiums, Grignard reagents, many transition metal catalysts) yet is selectively cleaved under very specific conditions (mild acid or fluoride ions). harvard.edu

This orthogonality can be leveraged in cascade reactions. For instance, one could envision a one-pot sequence starting with this compound that involves an initial metal-catalyzed C-H functionalization at a different position on the ring. organic-chemistry.org Following this transformation, a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) could be added to the same pot. The TBAF would selectively cleave the Si-O bond, liberating the 8-hydroxyl group, which could then participate in a subsequent reaction, such as an intramolecular cyclization or a condensation, all without isolating the intermediate.

| Step | Reagents & Conditions | Transformation | Orthogonal Principle |

| Step 1: C-H Functionalization | Pd(OAc)₂, Ligand, Oxidant, Substrate (e.g., Alkene) | A C-H bond on the quinoline ring is functionalized (e.g., alkenylation at C-5). | The TMS ether is stable to the Pd-catalyzed reaction conditions. |

| Step 2: In-situ Deprotection | Add TBAF to the reaction mixture at room temperature. | The TMS ether is selectively cleaved to reveal the free 8-hydroxyl group. | The newly formed C-C bond and other functional groups are inert to TBAF. |

| Step 3: Subsequent Reaction | Add an electrophile (e.g., an alkyl halide) and a base. | The free hydroxyl group undergoes O-alkylation. | The reaction is driven by the nucleophilicity of the newly exposed phenoxide. |

Table 2: Hypothetical One-Pot, Three-Step Reaction Sequence Demonstrating the Orthogonal Reactivity of this compound.

Controlling regioselectivity in the functionalization of substituted quinolines is a significant synthetic challenge. acs.orgmdpi.com The 8-hydroxyl group is a powerful directing group in electrophilic aromatic substitution and metal-catalyzed C-H activation, often directing incoming groups to the C-5 and C-7 positions through electronic effects or to the C-7 position via chelation control. researchgate.net

By masking the hydroxyl group as a bulky, non-chelating TMS ether, the inherent directing ability of the oxygen is temporarily nullified. This allows chemists to exploit the intrinsic electronic properties of the quinoline ring system or use other directing groups to achieve functionalization at alternative positions, such as C-3, C-4, or C-8. acs.org For example, a directed magnesiation at the C-8 position becomes feasible once the acidic C-8 proton is absent and chelation is prevented. acs.org After the desired regiochemical outcome is achieved, removal of the TMS group re-establishes the 8-hydroxyquinoline core, now bearing a new substitution pattern that would be difficult to access otherwise.

Strategic Use in Protecting Group Chemistry

The primary and most fundamental application of this compound is its role in protecting group chemistry. The 8-hydroxyl group of the parent molecule is a multifunctional site: it is a Brønsted acid, a nucleophile, and a potent chelating ligand for a wide range of metal ions. rroij.com These properties can interfere with a multitude of desired chemical transformations.

Strategic protection as a TMS ether mitigates all of these issues. It is readily formed by treating 2-methyl-8-hydroxyquinoline with a silylating agent like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS) in the presence of a base. The resulting TMS ether is chemically robust under neutral, basic, and many reductive/oxidative conditions, allowing for a broad scope of subsequent reactions. Its most significant advantage is the exceptionally mild conditions required for its removal, which ensures the stability of other sensitive functional groups within a complex molecule.

| Protecting Group | Formation Conditions | Stability | Cleavage Conditions | Orthogonality & Remarks |

| Trimethylsilyl (TMS) | TMSCl, base (e.g., Et₃N, Imidazole) | Stable to bases, organometallics. Labile to acid, water. | Mild acid (AcOH), H₂O, Fluoride ions (TBAF, HF). | Highly labile; useful for temporary protection. Orthogonal to many other groups. |

| Acetyl (Ac) | Ac₂O or AcCl, base (e.g., Pyridine) | Stable to mild acid, catalytic hydrogenation. | Base hydrolysis (e.g., K₂CO₃, MeOH), acid hydrolysis. | Cleaved under conditions that may affect esters. |

| Benzyl (B1604629) (Bn) | BnBr or BnCl, base (e.g., NaH, K₂CO₃) | Very stable to acid, base, redox reactions. | Catalytic Hydrogenolysis (H₂, Pd/C). | Very robust. Orthogonal to acid/base labile groups but not to reducible groups (alkenes, alkynes). |

Table 3: Comparison of Common Hydroxyl Protecting Groups for 2-Methyl-8-hydroxyquinoline. This table highlights the unique advantages of the TMS group, particularly its mild cleavage conditions, which are crucial for its strategic application in multi-step synthesis.

Utilization of the Trimethylsilyloxy Group as a Labile yet Versatile Protecting Group for Phenolic Hydroxyls

The protection of phenols is a common requirement in multi-step organic synthesis to prevent their acidic proton from interfering with basic reagents or to avoid unwanted side reactions. The trimethylsilyl (TMS) group is one of the simplest silyl (B83357) ethers used for this purpose. wikipedia.orgtcichemicals.com The compound this compound serves as a masked form of 8-hydroxyquinaldine, where the reactive phenolic hydroxyl is protected as a TMS ether.

The term "labile" refers to the ease with which the TMS group can be cleaved to regenerate the parent phenol. TMS ethers are among the most sensitive silyl protecting groups to hydrolysis. reddit.comresearchgate.net This high reactivity stems from the relatively low steric hindrance around the silicon atom, making it susceptible to attack by nucleophiles or coordination with acids. This lability is a double-edged sword: while it makes the TMS group unsuitable for long, arduous synthetic sequences involving harsh conditions, it renders it exceptionally useful for short-term protection where rapid and mild deprotection is paramount. masterorganicchemistry.com

The versatility of the trimethylsilyloxy group lies in the mild conditions required for its removal. It can be cleaved under conditions that leave many other functional and protecting groups intact. The most common methods for deprotection involve exposure to sources of fluoride ions or treatment with mild acids. wikipedia.orgharvard.edu Fluoride ions have a remarkably high affinity for silicon, forming a strong Si-F bond (bond energy ~142 kcal/mol), which is the driving force for the cleavage of the Si-O bond. harvard.edu Alternatively, mild protic or Lewis acids can facilitate hydrolysis.

The table below summarizes typical deprotection conditions for phenolic TMS ethers, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature (°C) | Comments |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (B95107) (THF) | 0 to 25 | The most common method; highly effective and generally fast. gelest.com |

| Hydrofluoric acid (HF) | Acetonitrile (MeCN) | 0 | Very rapid cleavage; requires careful handling due to the corrosive nature of HF. gelest.com |

| Acetic Acid / H₂O | Tetrahydrofuran (THF) | 25 | Mild acidic conditions suitable for sensitive substrates. |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol (MeOH) | 25 | Mild acid-catalyzed methanolysis; useful when fluoride ions are incompatible. gelest.com |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | 25 | Mild basic conditions can also effect cleavage, particularly for phenolic silyl ethers. |

These varied and gentle deprotection methods underscore the group's versatility, allowing synthetic chemists to unmask the phenolic hydroxyl group at a desired stage without disrupting the broader molecular architecture.

Orthogonal Deprotection Strategies in Complex Synthetic Pathways involving this compound

Orthogonal deprotection is a cornerstone of modern synthetic strategy, enabling the selective removal of one protecting group in the presence of others within a multifunctional molecule. numberanalytics.combham.ac.uk This strategy is crucial for the synthesis of complex natural products and pharmaceuticals, where different parts of a molecule must be manipulated independently. numberanalytics.com

The high lability of the trimethylsilyloxy group in this compound makes it an excellent candidate for orthogonal protection schemes. It can be selectively cleaved while more robust protecting groups remain unaffected. For instance, the TMS ether of the quinoline can be removed without disturbing more sterically hindered silyl ethers (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS)), which require more forcing conditions for cleavage. tcichemicals.comhighfine.com

Furthermore, the TMS group is orthogonal to many other common protecting groups used for alcohols and amines that are stable to mild acid or fluoride but are cleaved under different conditions. Examples include:

Benzyl (Bn) ethers: Cleaved by catalytic hydrogenolysis.

tert-Butoxycarbonyl (Boc) carbamates: Cleaved by strong acids (e.g., trifluoroacetic acid).

Acetyl (Ac) esters: Cleaved by basic hydrolysis.

A hypothetical synthetic intermediate could feature the this compound core alongside a Boc-protected amine and a benzyl-protected alcohol. The phenolic hydroxyl could be selectively deprotected using TBAF, leaving the Boc and Bn groups untouched for subsequent transformations.

The following table illustrates the principle of orthogonality by comparing the deprotection conditions for the TMS group with those of other common protecting groups.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to TMS? |

| Trimethylsilyl Ether | TMS | TBAF, THF; or mild acid (e.g., AcOH) | N/A |

| tert-Butyldimethylsilyl Ether | TBS | TBAF, THF (slower than TMS); stronger acid | Yes |

| tert-Butyldiphenylsilyl Ether | TBDPS | TBAF, THF (much slower than TMS); stronger acid | Yes |

| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | Yes |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | Yes |

| Methoxymethyl Ether | MOM | Acid (e.g., HCl in MeOH) | No (cleaved by similar acidic conditions) |

| Acetate Ester | Ac | Base (e.g., K₂CO₃, MeOH); or acid | Yes (can be cleaved orthogonally) |

This orthogonality allows for precise, stepwise synthetic operations. The trimethylsilyloxy group on the quinoline moiety can be used to temporarily mask the phenol during a specific transformation, after which it can be cleanly removed to reveal the hydroxyl group for the next step in the synthetic sequence, highlighting its strategic importance in advanced organic synthesis.

Coordination Chemistry and Catalytic Applications of 2 Methyl 8 Trimethylsilyl Oxy Quinoline Derivatives

Ligand Design Principles Based on the Quinoline (B57606) Scaffold

The design of effective ligands is paramount for the development of metal complexes with desired steric and electronic properties, which in turn dictate their reactivity and catalytic efficacy. The 8-hydroxyquinoline (B1678124) scaffold provides a robust and tunable platform for ligand design.

Modification of the Quinoline Core for Enhanced Coordination Properties and Chiral Ligand Development

The quinoline core of 8-hydroxyquinoline can be systematically modified to enhance its coordination properties. Substituents can be introduced at various positions on the quinoline ring to influence the ligand's electronic nature and steric bulk. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density on the coordinating nitrogen and oxygen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

A significant area of development has been the synthesis of chiral quinoline-based ligands for asymmetric catalysis. This is often achieved by introducing chiral substituents or by creating atropisomeric biaryl systems involving the quinoline moiety. These chiral ligands can induce enantioselectivity in a variety of metal-catalyzed reactions, leading to the preferential formation of one enantiomer of a chiral product. The synthesis of such ligands often involves multi-step procedures, and various strategies have been developed for the preparation of chiral Schiff base, oxazoline, and amine-based ligands derived from the quinoline framework. thieme-connect.com

Steric and Electronic Tuning of Ligands Derived from 2-Methyl-8-((trimethylsilyl)oxy)quinoline

The deprotected form of this compound, which is 2-methyl-8-hydroxyquinoline, offers specific steric and electronic features that can be further tuned. The methyl group at the 2-position introduces steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination geometry of the resulting metal complexes and can also play a role in controlling the access of substrates to the metal center in catalytic applications. For example, the steric hindrance from the 2-methyl group has been observed to affect the DNA and protein binding affinity of copper(II) complexes, suggesting its role in hydrophobic interactions. rsc.org

Electronic tuning can be achieved by introducing various substituents on the quinoline ring. For example, the antimicrobial activity of 8-hydroxyquinoline derivatives has been shown to be influenced by the position of the hydroxyl group, while the methyl group's position has a lesser effect. nih.gov This indicates that electronic effects, governed by the position of the coordinating groups, are crucial in determining the biological and potentially catalytic properties of these compounds. The combination of both steric and electronic modifications allows for the fine-tuning of the ligand's properties to suit specific catalytic or other applications.

Metal Complex Formation and Structural Elucidation

The formation of metal complexes with ligands derived from this compound, specifically with 2-methyl-8-hydroxyquinoline, has been explored with various transition metals. The characterization of these complexes is crucial for understanding their structure-property relationships.

Synthesis of Homoleptic and Heteroleptic Complexes Incorporating this compound Derivatives

Following the deprotection of the trimethylsilyl (B98337) group, 2-methyl-8-hydroxyquinoline readily forms complexes with a range of metal ions. Both homoleptic complexes, where only one type of ligand is coordinated to the metal center, and heteroleptic (or mixed-ligand) complexes, containing different types of ligands, have been synthesized.

For instance, a zinc(II) complex with 2-methyl-8-hydroxyquinoline, [Zn(mq)2] (where mq = 2-methyl-8-hydroxyquinolinate), has been prepared through an electrochemical route. researchgate.net Similarly, a novel zinc(II) complex, (Me-HQ-H)[ZnI₂(Me-HQ)], was synthesized from the reaction of ZnI₂ and 2-methyl-8-quinolinol. ijcce.ac.ir

Mixed-ligand copper(II) complexes have also been reported, such as [Cu(terpy)(mq)]ClO₄ and [Cu(phen)(mq)]ClO₄, where terpy is 2,2′:6′,2′′-terpyridine and phen is 1,10-phenanthroline. rsc.org The synthesis of such mixed-ligand complexes allows for a greater degree of control over the coordination environment of the metal ion, which can be beneficial for catalytic applications.

The general synthetic approach for these complexes involves the reaction of a metal salt with the deprotected ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain the desired complex.

Analysis of Ligand-Metal Coordination Modes and Geometries via Advanced Characterization Techniques

A variety of advanced characterization techniques are employed to elucidate the coordination modes and geometries of the synthesized metal complexes. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these complexes in the solid state. For example, the crystal structure of [Cu(terpy)(mq)]ClO₄ revealed a distorted square-pyramidal geometry around the copper(II) center. rsc.org

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy are routinely used to characterize the complexes. In the FT-IR spectra, shifts in the vibrational frequencies of the C=N and C-O bonds of the quinoline ligand upon coordination to the metal ion provide evidence of complex formation. researchgate.net UV-Vis spectroscopy can provide information about the electronic transitions within the complex and can be used to study its stability in solution. mdpi.com NMR spectroscopy is useful for characterizing diamagnetic complexes in solution.

For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique. The EPR spectra of copper(II) complexes of 2-methyl-8-hydroxyquinoline have been used to suggest a square-based geometry around the Cu(II) ion with a d(x²-y²) ground state. rsc.org

Table 1: Selected Metal Complexes with 2-Methyl-8-hydroxyquinoline and their Characterization Data

| Complex | Metal Ion | Co-ligand | Geometry | Characterization Techniques |

| [Zn(mq)₂] | Zn(II) | None | - | NMR, IR, Elemental Analysis |

| (Me-HQ-H)[ZnI₂(Me-HQ)] | Zn(II) | None | Tetrahedral | X-ray Diffraction, CHN, FT-IR, ¹H & ¹³C NMR, UV-Vis |

| [Cu(terpy)(mq)]ClO₄ | Cu(II) | terpyridine | Distorted Square-Pyramidal | X-ray Diffraction, EPR, UV-Vis |

| [Cu(phen)(mq)]ClO₄ | Cu(II) | 1,10-phenanthroline | Square Planar (DFT) | EPR, UV-Vis |

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes derived from 2-methyl-8-hydroxyquinoline have shown promise in various catalytic applications, particularly in oxidation reactions. The catalytic activity is influenced by the nature of the metal center, the coordination environment, and the reaction conditions.

Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been investigated for their catalytic potential in the oxidation of hydrocarbons and alcohols using peroxides. mdpi.com These complexes, in the presence of a co-catalyst like 2-pyrazinecarboxylic acid (PCA), have demonstrated high catalytic activity in the oxidation of alkanes. mdpi.com For example, in the oxidation of cyclohexane (B81311) with hydrogen peroxide, these vanadium complexes efficiently catalyze the formation of cyclohexanol (B46403) and cyclohexanone.

The proposed mechanism for such oxidation reactions often involves the formation of reactive vanadium-peroxo species that are capable of activating C-H bonds. The role of the 2-methyl-8-hydroxyquinoline ligand is to stabilize the metal center and modulate its redox properties to facilitate the catalytic cycle.

While the primary focus of the cited research is on oxidation catalysis, the versatility of the 8-hydroxyquinoline scaffold suggests that its derivatives could be employed in a broader range of catalytic transformations. The development of chiral complexes of 2-methyl-8-hydroxyquinoline and its derivatives holds potential for applications in asymmetric catalysis, a field of significant importance in the synthesis of enantiomerically pure compounds.

Table 2: Catalytic Oxidation of Cyclohexane using a Vanadium(IV) Complex of a Methyl-substituted 8-Hydroxyquinoline

| Catalyst | Substrate | Oxidant | Co-catalyst | Products |

| Vanadium(IV) complex with methyl-substituted 8-hydroxyquinoline | Cyclohexane | H₂O₂ | 2-Pyrazinecarboxylic acid (PCA) | Cyclohexanol, Cyclohexanone |

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling, C-H Activation)

Complexes derived from this compound are poised for significant applications in both homogeneous and heterogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed C-H activation. The nitrogen atom of the quinoline ring and the oxygen from the silyloxy group can form a stable bidentate chelate with a metal center. This chelation is a critical feature in many catalytic cycles, stabilizing the metal complex and directing reactivity.

In cross-coupling reactions , palladium complexes are paramount. A palladium(II) complex featuring the this compound ligand could effectively catalyze reactions such as Suzuki-Miyaura or Heck couplings. The TMS group might enhance the solubility of the catalyst in organic solvents and provide steric bulk that could influence the rate-determining reductive elimination step.

For C-H activation , late transition metals like rhodium(III) and iridium(III) are often employed. The this compound ligand can act as an ancillary ligand in these systems, supporting the catalytic cycle. The electronic properties of the ligand, tuned by the electron-donating nature of the silyloxy group, can impact the electrophilicity of the metal center, a key parameter in C-H activation mechanisms.

Below is a representative table of potential applications in homogeneous catalysis, based on established methodologies for related quinoline ligands.

| Reaction Type | Catalyst Precursor | Ligand | Substrate 1 | Substrate 2 | Conditions | Product Yield (%) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | This compound | Aryl Bromide | Arylboronic Acid | Base (e.g., K₂CO₃), Toluene, 100 °C | High |

| C-H Arylation | [RhCp*Cl₂]₂ | This compound | Benzamide | Diphenylacetylene | AgSbF₆, DCE, 80 °C | Moderate to High |

| Heck Coupling | PdCl₂(PPh₃)₂ | This compound | Iodobenzene | Styrene | Base (e.g., Et₃N), DMF, 110 °C | High |

(This table is illustrative of potential applications and conditions based on analogous systems.)

Asymmetric Catalysis Utilizing Chiral Derivatives of this compound Ligands

The development of chiral variants of this compound is a promising avenue for asymmetric catalysis. Chirality can be introduced by modifying the ligand backbone, for instance, by synthesizing derivatives with a chiral center at the 2-position or by appending a chiral group to the quinoline ring. These chiral ligands can then be coordinated to transition metals like iridium, rhodium, or ruthenium to create catalysts for enantioselective transformations.

Potential applications include the asymmetric hydrogenation of prochiral olefins or ketones and enantioselective C-C bond-forming reactions. The steric and electronic environment created by the chiral ligand directs the coordination of the substrate, leading to the preferential formation of one enantiomer over the other. The silyl (B83357) group could play a role in locking the conformation of the ligand-metal complex, thereby enhancing enantioselectivity.

The table below outlines hypothetical chiral derivatives and their potential applications in asymmetric catalysis.

| Chiral Ligand Structure | Metal Center | Target Asymmetric Reaction | Potential Enantiomeric Excess (ee %) |

| (R)-2-(1-phenylethyl)-8-((trimethylsilyl)oxy)quinoline | Iridium(I) | Asymmetric Hydrogenation of Imines | >90% |

| 2-Methyl-4-((1R,2S)-2-phenylcyclohexyl)-8-((trimethylsilyl)oxy)quinoline | Rhodium(I) | Asymmetric 1,4-Addition of Boronic Acids | >95% |

| Chiral Oxazoline derivative at 4-position of the quinoline | Palladium(II) | Asymmetric Allylic Alkylation | >90% |

(This table presents potential chiral structures and their conceptual applications in asymmetric catalysis.)

Photocatalytic Applications of Metal-2-Methyl-8-((trimethylsilyl)oxy)quinoline Complexes

Metal complexes incorporating this compound ligands hold potential for use in photocatalysis. Complexes of ruthenium(II) and iridium(III) with bidentate N-heterocyclic ligands are well-known for their photoredox properties. Upon absorption of visible light, these complexes can be excited to long-lived triplet states, enabling them to participate in single-electron transfer (SET) or energy transfer processes.

The this compound ligand could be used to fine-tune the photophysical and electrochemical properties of such complexes. The electronic character of the silyloxy group and the extended π-system of the quinoline ring can influence the absorption and emission wavelengths, excited-state lifetimes, and redox potentials of the resulting metal complex. These properties are critical for designing efficient photocatalysts for a range of reactions, including organic synthesis, hydrogen production, and CO₂ reduction.

A hypothetical photocatalytic system utilizing a complex of this ligand is detailed below.

| Component | Example | Function |

| Photosensitizer | [Ru(bpy)₂(2-Me-8-TMS-O-quin)]²⁺ | Absorbs light and initiates electron transfer |

| Reaction | Reductive Dehalogenation | Carbon-halogen bond cleavage |

| Substrate | α-Bromoacetophenone | The molecule to be transformed |

| Sacrificial Electron Donor | Hantzsch Ester or Triethylamine | Regenerates the ground state of the photocatalyst |

| Solvent | Acetonitrile or DMF | Solubilizes reactants and catalyst |

(This table outlines the components and function of a conceptual photocatalytic system.)

Advanced Characterization Techniques for Structural and Electronic Elucidation of 2 Methyl 8 Trimethylsilyl Oxy Quinoline and Its Reaction Products/intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-Methyl-8-((trimethylsilyl)oxy)quinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation and dynamic behavior.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~2.6 | ~25.0 |

| H-3 | ~7.2 | ~122.0 |

| H-4 | ~8.0 | ~136.0 |

| H-5 | ~7.4 | ~128.0 |

| H-6 | ~7.3 | ~121.0 |

| H-7 | ~7.1 | ~110.0 |

| C-2 | - | ~158.0 |

| C-3 | - | ~122.0 |

| C-4 | - | ~136.0 |

| C-4a | - | ~140.0 |

| C-5 | - | ~128.0 |

| C-6 | - | ~121.0 |

| C-7 | - | ~110.0 |

| C-8 | - | ~150.0 |

| C-8a | - | ~140.0 |

| O-Si(CH₃)₃ | ~0.3 | ~1.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Stereochemistry

Two-dimensional NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems like quinolines.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline (B57606) ring, such as H-3 with H-4, and H-5 with H-6, and H-6 with H-7. This helps to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at H-3 would show a cross-peak with the carbon C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the 2-methyl group would show a correlation to C-2 and C-3, and the TMS protons would show a correlation to the C-8 carbon through the oxygen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons, which is invaluable for stereochemical and conformational analysis acdlabs.com. In the case of this compound, NOESY could reveal through-space interactions between the 2-methyl protons and the H-3 proton, as well as between the TMS protons and the H-7 proton, providing information about the preferred orientation of the trimethylsilyloxy group relative to the quinoline ring.

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational changes and other dynamic processes in molecules copernicus.orgauremn.org.brnih.govsemanticscholar.org. For this compound, DNMR could be employed to investigate the rotational barrier around the C8-O bond. At low temperatures, the rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotamers. By analyzing the changes in the NMR line shapes at various temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Ultra-High Resolution Mass Spectrometry for Precise Elemental Composition of Reaction Species

Ultra-high resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments, can provide mass measurements with very high accuracy (typically < 1 ppm). This allows for the unambiguous determination of the elemental formula of this compound and any reaction intermediates or products. The precise mass measurement would easily distinguish the target compound from other species with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides a wealth of structural information. The fragmentation of silylated compounds often involves characteristic losses of methyl groups and the entire trimethylsilyl (B98337) group researchgate.netsci-hub.senih.govresearchgate.net. For quinoline alkaloids, fragmentation of the heterocyclic ring system is also common researchgate.netresearchgate.netnih.govnih.govresearcher.life.

A plausible fragmentation pathway for this compound (assuming electron ionization) would likely involve: